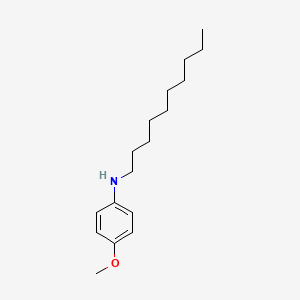
N-Decyl-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-4-methoxyaniline is a chemical compound with the molecular formula C17H29NO and a molecular weight of 263.42 g/mol . . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes, which can be carried out using various reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Decyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
N-Decyl-4-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Decyl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyaniline: A simpler analog with similar chemical properties but lacking the decyl group.
N-Decylaniline: Similar structure but without the methoxy group.
N-Decyl-4-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical reactivity.
Uniqueness
N-Decyl-4-methoxyaniline is unique due to the presence of both the decyl and methoxy groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
733-40-4 |
|---|---|
Formule moléculaire |
C17H29NO |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
N-decyl-4-methoxyaniline |
InChI |
InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3 |
Clé InChI |
JJBKULCJBJQXRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


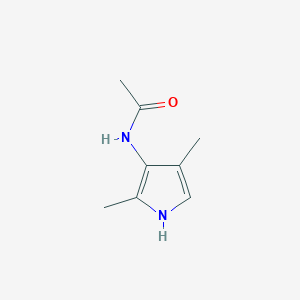

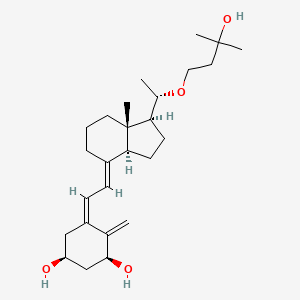
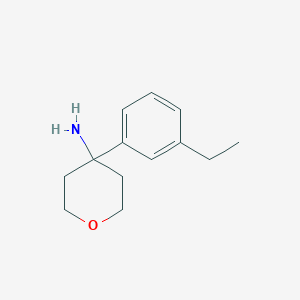
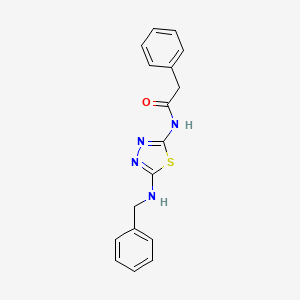
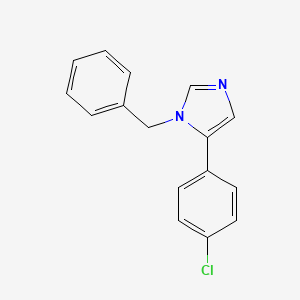
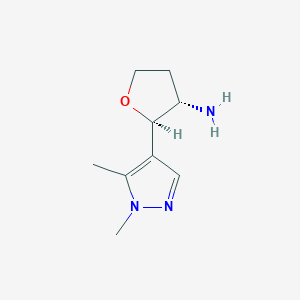
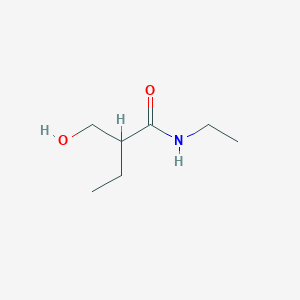

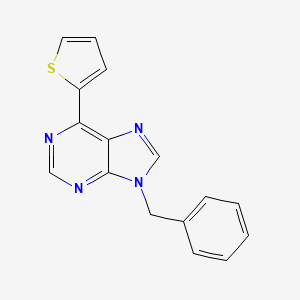
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
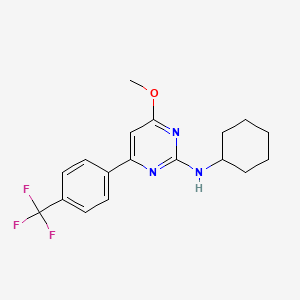
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
